(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
CAS No.:
Cat. No.: VC18044522
Molecular Formula: C25H22N2O3
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22N2O3 |
|---|---|
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate |
| Standard InChI | InChI=1S/C25H22N2O3/c28-17-9-10-24-22(13-17)16(14-27-24)11-12-26-25(29)30-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,13-14,23,27-28H,11-12,15H2,(H,26,29) |
| Standard InChI Key | QSJFTFRRPBROEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CNC5=C4C=C(C=C5)O |
Introduction
Synthesis and Chemical Reactions
The synthesis of carbamate derivatives generally involves several steps, including the use of coupling agents and protective groups to ensure selectivity during reactions. The conditions, such as temperature and time, must be optimized for yield and purity.
Chemical Reactions
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Coupling Reactions: Utilize reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamate linkage.
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Hydrolysis: Can undergo hydrolysis to break the carbamate bond, releasing the protected functional group.
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Monitoring Techniques: NMR spectroscopy and HPLC are commonly used to assess purity and yield during synthetic processes.
Potential Applications
Compounds with similar structures to (9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate may exhibit therapeutic potential due to their biological activities. For instance, indole derivatives are known for their roles in various biological processes, and when combined with a fluorenylmethyl group, they could enhance or modify these activities.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Anti-inflammatory and anticancer properties. |
| Agrochemicals | Potential use as pesticides or plant growth regulators. |
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